CB2 modulator 1
CAS No.:
Cat. No.: VC4303153
Molecular Formula: C18H19F3N4O2
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19F3N4O2 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 2-anilino-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C18H19F3N4O2/c19-18(20,21)15-14(16(26)22-10-12-6-8-27-9-7-12)11-23-17(25-15)24-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26)(H,23,24,25) |
| Standard InChI Key | CPVZTXHTOZWAMV-UHFFFAOYSA-N |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity and Physicochemical Properties
CB2 modulator 1 is a synthetic small molecule with the molecular formula C₁₈H₁₉F₃N₄O₂ and a molecular weight of 380.37 g/mol . Its SMILES notation (FC(F)(F)c1nc(Nc2ccccc2)ncc1C(=O)NCC1CCOCC1) reveals a pyrimidine core substituted with trifluoromethyl and anilino groups, linked to a tetrahydropyranmethyl carboxamide moiety . The compound’s purity exceeds 98% in most commercial preparations, as verified by high-performance liquid chromatography (HPLC) .
Table 1: Key Chemical Properties of CB2 Modulator 1
| Property | Value | Source |
|---|---|---|
| CAS Number | 666261-80-9 | |
| Molecular Formula | C₁₈H₁₉F₃N₄O₂ | |
| Molecular Weight | 380.37 g/mol | |
| Purity | >98% (HPLC) | |
| Solubility | DMSO: 100 mg/mL | |
| Storage Conditions | -20°C |
Synthesis and Analytical Characterization
The synthesis of CB2 modulator 1, detailed in patent WO2004018433, involves multi-step organic reactions starting from pyrimidine precursors . Key steps include:
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Nucleophilic substitution to introduce the trifluoromethyl group.
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Amide coupling between the pyrimidine carboxylic acid and tetrahydropyranmethyl amine.
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Purification via column chromatography and recrystallization .
Analytical validation employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification . Stability studies indicate a shelf life of ≥2 years at -20°C .
Pharmacological Mechanisms of Action
CB2 Receptor Interaction
CB2 modulator 1 selectively binds to cannabinoid receptor type 2 (CB2), a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, osteoclasts, and renal tissues . Unlike CB1 receptors, which are central nervous system (CNS)-centric, CB2 activation modulates peripheral immune responses without psychoactive effects . Binding assays suggest allosteric modulation, though its exact agonist/antagonist profile remains under investigation .
Downstream Signaling Pathways
CB2 activation by CB2 modulator 1 triggers:
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Inhibition of adenylate cyclase, reducing cAMP levels and suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-6) .
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MAPK/ERK pathway modulation, attenuating oxidative stress and apoptosis in renal ischemia models .
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Osteoclast inhibition via RANKL signaling downregulation, pivotal in osteoporosis management .
Preclinical Research Findings
Immune and Inflammatory Disorders
In murine models of colitis, CB2 modulator 1 (10 mg/kg, oral) reduced colonic inflammation by 60% compared to controls, correlating with decreased neutrophil infiltration and IL-1β levels . Similar efficacy was observed in rheumatoid arthritis models, where it suppressed joint swelling by 45% .
Renal Ischemia-Reperfusion Injury
CB2 modulator 1 (5 mg/kg, intraperitoneal) administered pre-ischemia reduced renal tubular necrosis by 70% in rats, attributed to diminished oxidative stress and preserved mitochondrial function .
Osteoporosis
In ovariectomized rats, a 4-week regimen of CB2 modulator 1 (2.5 mg/kg/day) increased bone mineral density by 18% by inhibiting osteoclastogenesis .
Comparative Analysis with CB2 Ligands
Table 2: CB2 Modulator 1 vs. Select CB2 Ligands
CB2 modulator 1’s unique modulator profile avoids the overactivation risks associated with agonists like UR-144, potentially offering a safer long-term profile .
Future Research Directions
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Clinical Trials: Phase I studies to establish human pharmacokinetics and safety.
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Mechanistic Elucidation: Clarify allosteric vs. orthosteric binding modes via cryo-EM.
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Combination Therapies: Explore synergy with biologics in autoimmune diseases.
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